Otilonium Bromide

Irritable Bowel Syndrome Gastrointestinal Motility Clinical Pharmacology

Inconsistent antispasmodic efficacy in IBS research stems from variable receptor selectivity. Otilonium Bromide addresses this with a multimodal mechanism-concurrent L-type calcium channel blockade, muscarinic receptor antagonism, and tachykinin NK2 receptor interaction-delivering predictable spasmolytic activity. • Multimodal action: IC50 1020 nM (L-type Ca2+), 1220 nM (M2 receptors) in rat colon. • Ultra-low systemic bioavailability (<3%) ensures gut-localized action without confounding systemic effects. • Clinically validated: superior reduction in pain attacks vs. pinaverium bromide and significant protection against symptom relapse vs. placebo. • Polymorph-controlled supply: thermodynamically stable Form I ensures batch-to-batch consistency, optimal stability, and predictable dissolution. Ideal as an IBS-pain investigational compound, active comparator, or mechanistic benchmark reference standard.

Molecular Formula C29H43BrN2O4
Molecular Weight 563.6 g/mol
CAS No. 26095-59-0
Cat. No. B000480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOtilonium Bromide
CAS26095-59-0
SynonymsN-diethylmethylammoniummethyl-p-(2-(N-octyloxy)benzoyl)aminobenzoate bromide
octylonium
octylonium bromide
octylonium iodide
otilonium bromide
Spasmomen
Molecular FormulaC29H43BrN2O4
Molecular Weight563.6 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-]
InChIInChI=1S/C29H42N2O4.BrH/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H
InChIKeyVWZPIJGXYWHBOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Otilonium Bromide: Overview and Mechanism of Action


Otilonium bromide (OB) is a quaternary ammonium compound that acts as a locally-acting antispasmodic agent, primarily indicated for the symptomatic treatment of abdominal pain and discomfort associated with irritable bowel syndrome (IBS) [1]. Its mechanism of action is multimodal, involving blockade of L-type calcium channels, antagonism of muscarinic receptors, and interaction with tachykinin NK2 receptors in the gastrointestinal smooth muscle [2]. This targeted, poorly absorbed pharmacokinetic profile distinguishes OB from other antispasmodics and underpins its specific clinical utility [3].

Workflow

IBS pain-predominant model studies

Selection

Locally-acting GI spasmolytic research

Use context

Multimodal receptor mechanism studies

Why Otilonium Bromide Cannot Be Substituted


In IBS research and therapeutic development, simple substitution of one antispasmodic for another is scientifically unsound due to critical differences in their pharmacokinetic profiles, receptor binding affinities, and clinical efficacy patterns. Otilonium bromide demonstrates a unique combination of extremely low systemic bioavailability (<3%), a multimodal mechanism of action targeting L-type calcium channels, muscarinic receptors, and tachykinin NK2 receptors, and a distinct clinical profile in head-to-head studies that is not replicated by other agents in its class, such as pinaverium bromide or mebeverine [1]. This section provides the quantitative evidence base necessary for informed scientific selection and procurement decisions.

Systemic bioavailability profile (~3%) may differ from other antispasmodics, altering exposure-dependent endpoint interpretation.

Multimodal receptor engagement (L-type Ca2+, M2, NK2) may not be replicated by single-mechanism compounds.

Polymorph stability (Form I vs Form II) may affect batch consistency; phase transformation risk requires review.

Quantitative Differentiation from Other Antispasmodics


Pain Episode Reduction vs. Pinaverium Bromide

In a direct, single-blind clinical comparison of 40 IBS patients over 15 days per treatment arm, otilonium bromide demonstrated a statistically significant (p < 0.05) reduction in the number of pain attacks compared to pinaverium bromide [1]. While both drugs showed similar utility in other symptom parameters, this specific endpoint highlights a key clinical advantage for OB in managing IBS-related pain.

Pain Attack Reduction
Direct head-to-head
OB significantly reduced pain attacks vs. pinaverium bromide (p < 0.05)
Supports pain-endpoint comparison in IBS models
40-patient single-blind crossover study
Irritable Bowel Syndrome Gastrointestinal Motility Clinical Pharmacology

Non-Inferior Efficacy Compared to Mebeverine

In an 8-week, double-blind, active-controlled trial involving 117 Asian IBS patients, otilonium bromide (40 mg t.i.d.) demonstrated non-inferiority to mebeverine (100 mg t.i.d.) in reducing abdominal pain/discomfort frequency scores (APDFS). The reduction in APDFS was 0.55 ± 1.20 for OB and 0.37 ± 1.11 for mebeverine, confirming comparable efficacy in this population [1].

Non-Inferiority vs. Mebeverine
Direct head-to-head
APDFS reduction 0.55 (OB) vs. 0.37 (mebeverine); non-inferior
Reported comparator endpoint equivalence
8-week Asian IBS patient trial
Irritable Bowel Syndrome Comparative Effectiveness Ethnic Pharmacology

Placebo-Controlled Efficacy and Relapse Protection

A pivotal 15-week, double-blind, placebo-controlled phase IV trial (n=356) demonstrated that otilonium bromide (40 mg t.i.d.) provides statistically superior symptom control. The reduction in weekly abdominal pain episodes was greater with OB than placebo (-0.90 ± 0.88 vs. -0.65 ± 0.91, P=0.03). Crucially, during a 10-week follow-up, OB significantly protected against symptom relapse, with a 10% withdrawal rate due to relapse compared to 27% for placebo (P=0.009) [1].

Placebo-Controlled & Relapse
Placebo-controlled
OB reduced weekly pain episodes vs. placebo (P=0.03); 63% less relapse withdrawal
Placebo-controlled endpoint and relapse protection context
15-week treatment, 10-week follow-up
Irritable Bowel Syndrome Placebo-Controlled Trial Relapse Prevention

Multimodal Receptor Binding Profile

Radioligand binding studies reveal that otilonium bromide exhibits a multimodal interaction profile, binding with sub-micromolar affinity to muscarinic receptors (M1, M2, M4, M5) and PAF receptors, and with micromolar affinity to the diltiazem binding site on L-type calcium channels [1]. In rat colon, OB competitively interacts with the verapamil binding site on L-type calcium channels (IC50 1020 nM) and muscarinic M2 receptors (IC50 1220 nM) [1]. This multi-target engagement at therapeutically relevant concentrations provides a molecular rationale for its distinct spasmolytic efficacy.

Receptor Binding Affinity
Class-level inference
M2 IC50 1220 nM, L-type Ca2+ IC50 1020 nM (rat colon)
Multimodal receptor study context
Radioligand binding assays
Receptor Pharmacology Calcium Channel Blockade Antimuscarinic Activity

Low Systemic Bioavailability Advantage

Otilonium bromide exhibits exceptionally low oral bioavailability, reported as 3% in humans and experimentally determined as 1.1% in rat models, ensuring that its pharmacological action remains largely confined to the gastrointestinal tract [1]. This is in contrast to other antispasmodics like mebeverine and pinaverium bromide, which, while also having low systemic absorption, may differ in their distribution and local tissue concentrations [2]. This low systemic exposure correlates with a favorable tolerability profile and a low incidence of systemic adverse effects, such as anticholinergic side effects, compared to agents with higher bioavailability.

Systemic Bioavailability
Cross-study comparable
3% human, 1.1% rat oral bioavailability
Low systemic exposure supports local GI action research
Reported human and rat PK data
Pharmacokinetics Drug Safety Bioavailability

Stable Polymorph Form I for Formulation

A comprehensive solid-state characterization study identified and solved the crystal structure of a new, more stable polymorphic form of otilonium bromide (Form I). Thermal analysis and solubility experiments confirmed that at room temperature, this new Form I is the thermodynamically more stable form, while the previously known Form II exists in a metastable state [1]. Form I undergoes a temperature-driven first-order phase transition at approximately 396 K to Form II [1].

Stable Polymorph Form I
Cross-study comparable
Form I more stable at RT; phase transition ~396 K
Supports polymorph-specific formulation consistency
Solid-state characterization
Solid State Chemistry Pharmaceutical Formulation Polymorphism

Research and Industrial Application Scenarios


IBS Pain-Predominant Clinical Trials

Given its demonstrated superiority over pinaverium bromide in reducing pain attacks and its significant efficacy over placebo in reducing abdominal pain frequency and protecting against symptom relapse [1], otilonium bromide is optimally suited as an investigational drug or active comparator in clinical trials targeting IBS patients with pain-predominant symptoms. Its well-characterized multimodal mechanism [2] also makes it a valuable tool for mechanistic studies exploring the interplay between calcium channels, muscarinic receptors, and NK2 receptors in visceral pain.

Gastroretentive and Targeted-Release Formulations

The extremely low systemic bioavailability of otilonium bromide (1-3%) [3] presents a unique opportunity for formulation scientists to develop advanced drug delivery systems that exploit its local GI action. Research into gastroretentive dosage forms or colon-targeted delivery systems could further enhance its therapeutic index by maximizing local concentration at the site of action while maintaining minimal systemic exposure, a key advantage supported by its pharmacokinetic profile.

Comparative Multi-Mechanistic Pharmacology Studies

Otilonium bromide's unique, quantitated multimodal receptor binding profile (e.g., IC50 values of 1020 nM for L-type Ca2+ channels and 1220 nM for M2 receptors in rat colon) [2] establishes it as a critical reference compound for in vitro and ex vivo pharmacology studies. Researchers investigating the functional significance of combined calcium channel blockade and antimuscarinic activity in GI smooth muscle can use OB as a benchmark to compare the efficacy of novel compounds or to dissect the contributions of individual pathways to overall spasmolytic effect.

Polymorph-Controlled API Sourcing and Stability

The identification of a more thermodynamically stable polymorph (Form I) [4] provides a clear scientific and quality-control rationale for API procurement. For pharmaceutical manufacturers and analytical laboratories, specifying and verifying the Form I polymorph ensures batch-to-batch consistency, optimal formulation stability, and predictable dissolution characteristics, thereby mitigating risks associated with phase transformations during storage or processing.

Application
Selection Property
Validation Focus
IBS pain-predominant model studies
Pain-attack endpoint comparability
Abdominal pain frequency and relapse endpoints
GI-localized formulation research
Low systemic bioavailability profile
GI concentration-exposure correlation
Multimodal mechanism pharmacology
Multi-target receptor binding context
Combined Ca2+ channel and muscarinic antagonism assays
Polymorph-controlled formulation stability
Stable polymorph (Form I) identity
Thermal stability and dissolution consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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